molecular formula C10H17NO4 B14415770 10-Methyl-7-nitrooxecan-2-one CAS No. 81590-80-9

10-Methyl-7-nitrooxecan-2-one

Cat. No.: B14415770
CAS No.: 81590-80-9
M. Wt: 215.25 g/mol
InChI Key: XVRGSTGVQMINAO-UHFFFAOYSA-N
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Description

10-Methyl-7-nitrooxecan-2-one is an organic compound belonging to the class of nitro compounds These compounds are characterized by the presence of one or more nitro groups (-NO2) attached to a carbon atom The structure of this compound includes a nitro group attached to an oxecane ring, which is a seven-membered ring containing one oxygen atom

Preparation Methods

The synthesis of 10-Methyl-7-nitrooxecan-2-one can be achieved through several routes. One common method involves the nitration of an oxecane derivative. The reaction typically uses concentrated nitric acid and sulfuric acid as reagents, with the oxecane derivative being the substrate. The reaction conditions often require controlled temperatures to ensure the selective nitration of the desired position on the oxecane ring.

In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

10-Methyl-7-nitrooxecan-2-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

10-Methyl-7-nitrooxecan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: The compound can be used in studies involving the interaction of nitro compounds with biological systems. Its effects on cellular processes and enzyme activities are of particular interest.

    Medicine: Research into the potential therapeutic applications of this compound includes its use as a precursor for drug development. Its nitro group can be modified to create compounds with specific biological activities.

    Industry: The compound’s stability and reactivity make it suitable for use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 10-Methyl-7-nitrooxecan-2-one exerts its effects involves the interaction of its nitro group with various molecular targets. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can affect enzyme activities, signal transduction pathways, and other cellular processes.

Comparison with Similar Compounds

10

Properties

81590-80-9

Molecular Formula

C10H17NO4

Molecular Weight

215.25 g/mol

IUPAC Name

10-methyl-7-nitrooxecan-2-one

InChI

InChI=1S/C10H17NO4/c1-8-6-7-9(11(13)14)4-2-3-5-10(12)15-8/h8-9H,2-7H2,1H3

InChI Key

XVRGSTGVQMINAO-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CCCCC(=O)O1)[N+](=O)[O-]

Origin of Product

United States

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